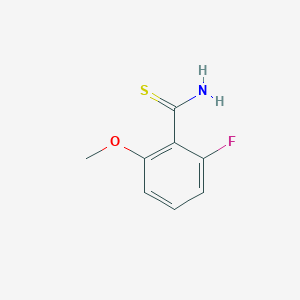

2-Fluoro-6-methoxybenzene-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXVBMJNALXXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carbothioamide group can be oxidized or reduced under appropriate conditions

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-fluoro-6-methoxybenzene-1-carbothioamide as an anticancer agent. For instance, derivatives of carbothioamides have demonstrated potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) with IC50 values indicating significant efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| Other Derivatives | MCF-7 | 5.0 - 15.0 |

Antiviral Activity

The compound's antiviral properties have also been investigated, revealing activity against several viral strains. In particular, fluorinated compounds similar to this compound have shown efficacy against HIV and Hepatitis B virus (HBV), with studies noting significant inhibition rates in cell models .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for bioavailability in therapeutic applications. The amide functionality allows for hydrogen bonding interactions with target proteins, enhancing binding affinity .

Material Science Applications

In addition to medicinal chemistry, this compound has applications in material science, particularly in the development of new polymers and coatings. Its unique chemical properties allow it to be incorporated into polymer matrices, improving thermal stability and mechanical properties.

Case Studies

Case Study 1: Anticancer Screening

A study conducted on a series of carbothioamide derivatives, including this compound, assessed their anticancer potential through in vitro assays on multiple cancer cell lines. Results indicated that modifications to the core structure significantly influenced cytotoxicity profiles .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of fluorinated compounds similar to this compound against HBV. The study demonstrated that certain derivatives maintained high activity levels against lamivudine-resistant strains, indicating potential for therapeutic use in resistant infections .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzene-1-carbothioamide involves interactions with molecular targets and pathways specific to its chemical structure. The fluorine and methoxy groups may influence its reactivity and interactions with biological molecules, while the carbothioamide group may play a role in its binding to specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-6-methoxybenzene-1-carbothioamide with structurally related compounds, focusing on substituents, functional groups, and applications. Data are derived from CymitQuimica’s product catalog (2025) and inferred chemical properties:

| Compound Name | Substituents | Functional Groups | Price (EUR) | Key Applications |

|---|---|---|---|---|

| This compound | 2-F, 6-OCH₃ | Carbothioamide (-C(S)NH₂) | 90 (50 mg) | Anticancer agents, kinase inhibitors |

| 2-(Difluoromethoxy)-6-fluorophenyl]methanamine | 2-OCHF₂, 6-F | Methanamine (-CH₂NH₂) | 280 (250 mg) | CNS drug intermediates |

| N-[(1-Aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide | Cyclohexylamine, methylpyrrole | Sulfonamide (-SO₂NH₂) | 450 (1 g) | Antibacterial agents, enzyme inhibitors |

Key Findings:

Functional Group Reactivity: The carbothioamide group in this compound exhibits higher nucleophilicity compared to sulfonamide or methanamine groups in analogs, facilitating its use in metal-catalyzed cross-coupling reactions . Sulfonamide-containing analogs (e.g., N-[(1-Aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide) are more stable under acidic conditions but less reactive in thiol-ene click chemistry.

Substituent Effects: Fluorine at the 2-position in the target compound enhances electron-withdrawing effects, improving binding affinity in kinase inhibitors. In contrast, difluoromethoxy groups in 2-(Difluoromethoxy)-6-fluorophenyl]methanamine increase steric bulk, limiting its utility in tight enzyme pockets . Methoxy groups (as in the target compound) improve solubility compared to nonpolar substituents in other analogs.

Cost and Availability :

- This compound is priced competitively at €90 for 50 mg, making it accessible for early-stage drug discovery. Higher-cost analogs (e.g., €450 for 1 g of sulfonamide derivative) reflect their complex synthesis and niche applications .

Research and Industrial Relevance

While this compound is primarily employed in preclinical drug development, its analogs have distinct industrial footprints. For instance, sulfonamide derivatives are widely used in antibacterial agents due to their target specificity, whereas methanamine-containing compounds are explored for CNS disorders. The fluorine-methoxy combination in the target compound uniquely balances reactivity and bioavailability, positioning it as a versatile scaffold for kinase-targeted therapies .

Biological Activity

2-Fluoro-6-methoxybenzene-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

This compound is characterized by the presence of a fluorine atom and a methoxy group on a benzene ring, along with a carbothioamide functional group. These structural features contribute to its unique reactivity and biological interactions.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Chemical Formula | C9H10FNO2S |

| Molecular Weight | 201.25 g/mol |

| CAS Number | 1153059-33-6 |

| Functional Groups | Fluoro, Methoxy, Carbothioamide |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine and methoxy groups enhance its lipophilicity, facilitating membrane penetration and interaction with biological macromolecules. The carbothioamide moiety may play a crucial role in enzyme inhibition by mimicking substrate structures in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects.

Anticancer Potential: In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the disruption of cell cycle progression and induction of oxidative stress.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies

Recent studies have focused on the synthesis and testing of derivatives of this compound to enhance its biological activity. For instance, modifications to the methoxy group have been shown to improve its potency against Mycobacterium tuberculosis, with IC50 values reported between 1.35 to 2.18 μM for certain derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-6-methoxybenzene-1-carbothioamide, and what methodological considerations ensure high yield and purity?

Answer:

- Key Steps :

- Starting Material : Begin with 2-fluoro-6-methoxybenzoic acid. Convert to the corresponding amide via reaction with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with ammonium hydroxide (NH₄OH) .

- Thionation : Use Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur, yielding the carbothioamide.

- Critical Parameters :

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Q. How does the reactivity of the carbothioamide group influence downstream functionalization?

Answer:

- Nucleophilic Substitution : The thioamide group can act as a directing group for electrophilic aromatic substitution (e.g., bromination).

- Complexation : The sulfur atom coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic framework synthesis.

- Oxidation Sensitivity : Avoid strong oxidizers (e.g., KMnO₄) to prevent conversion to sulfonic acid derivatives .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Chromatography : Optimize mobile phases (e.g., DCM:MeOH gradients) to separate polar byproducts.

- TLC Monitoring : Use UV-active spots or iodine staining to track elution .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination or methoxy group introduction be addressed during synthesis?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., thioamide) to position fluorine or methoxy groups selectively.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH protection) before introducing substituents.

- Computational Modeling : DFT calculations predict electronic effects to guide reaction design .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Thermal Stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent photodegradation.

- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH).

- Long-Term Storage : Use desiccants (silica gel) to avoid moisture-induced thioamide oxidation .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition?

Answer:

Q. How should contradictory data (e.g., conflicting solubility or reactivity reports) be resolved?

Answer:

- Systematic Replication : Repeat experiments under controlled conditions (solvent purity, inert atmosphere).

- Cross-Validation : Compare results across multiple techniques (e.g., HPLC vs. NMR for purity).

- Meta-Analysis : Review literature for contextual factors (e.g., solvent polarity effects on solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.